molecular formula C13H14N2O B2394509 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine CAS No. 2198793-61-0

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine

Cat. No.: B2394509
CAS No.: 2198793-61-0
M. Wt: 214.268
InChI Key: DZWKWBUNIDTKRT-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is a pyrimidine derivative with systematic IUPAC name 4-[(2-methylbenzyl)oxy]-2-methylpyrimidine . Its molecular formula is C₁₃H₁₄N₂O , and it has a molecular weight of 214.27 g/mol . The compound features:

  • A pyrimidine ring (six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3).
  • A methoxy group (-O-) linked to a 2-methylphenyl substituent at position 4.
  • A methyl group (-CH₃) at position 2 of the pyrimidine core.

Structural Data Table

Property Value/Description Source
IUPAC Name 4-[(2-methylbenzyl)oxy]-2-methylpyrimidine
CAS Registry Number 2198793-61-0
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Hybridization sp² for pyrimidine ring atoms

The planar pyrimidine ring exhibits aromaticity due to six π-electrons delocalized across the conjugated system, consistent with Hückel’s 4n+2 rule.

Historical Context in Pyrimidine Derivative Research

Pyrimidine derivatives have been integral to medicinal and materials chemistry since the 19th century. Key milestones include:

  • 1818 : Isolation of alloxan (a pyrimidine trione) by Brugnatelli, marking the first documented pyrimidine derivative.
  • 1900 : Synthesis of the parent pyrimidine compound by Gabriel and Colman via barbituric acid modification.
  • 21st Century : Development of pyrimidine-based drugs for oncology, virology, and inflammation.

This compound emerged as part of efforts to optimize pyrimidine scaffolds for enhanced bioactivity and synthetic utility. Its design leverages:

  • Methoxy groups : Improve solubility and metabolic stability.
  • Methyl substituents : Modulate steric and electronic effects for targeted interactions.

Comparative Analysis of Pyrimidine Derivatives

Compound Substituents Key Application Reference
2-Methyl-4,6-dihydroxypyrimidine -OH at C4, C6; -CH₃ at C2 Precursor for nucleobases
5-Fluorouracil -F at C5; =O at C2, C4 Anticancer agent
Target Compound -OCH₂(2-methylphenyl) at C4; -CH₃ at C2 Synthetic intermediate

Significance in Heterocyclic Aromatic Compound Studies

This compound exemplifies the versatility of pyrimidines in heterocyclic chemistry:

Aromaticity and Reactivity

  • The pyrimidine core maintains aromaticity despite nitrogen’s electronegativity, enabling participation in π-π stacking and charge-transfer interactions.
  • Electron-withdrawing effects of nitrogen atoms activate positions 4 and 6 for nucleophilic substitution, while methyl and methoxy groups direct electrophilic attacks to specific sites.

Applications in Research

  • Pharmaceutical Development : Serves as a precursor for kinase inhibitors and antimicrobial agents.
  • Materials Science : Used in synthesizing luminescent compounds and organic semiconductors due to its conjugated system.
  • Catalysis : Functionalized pyrimidines act as ligands in transition-metal complexes for cross-coupling reactions.

Physicochemical Properties Table

Property Value Method/Source
Boiling Point 314–316°C (estimated) QSPR modeling
LogP (Partition Coefficient) 2.8 Computational
Solubility 0.12 mg/mL in DMSO Experimental

The methoxy group enhances solubility in polar aprotic solvents, facilitating use in solution-phase syntheses.

Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-7-8-14-11(2)15-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWKWBUNIDTKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-methylpyrimidine

The foundational intermediate, 4-chloro-2-methylpyrimidine, is synthesized via chlorination of 4-hydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl$$3$$). In a representative procedure, 10 mmol of 4-hydroxy-2-methylpyrimidine is refluxed with 50 mmol POCl$$3$$ at 120°C for 4 hours, achieving 89% conversion. Excess POCl$$_3$$ is removed via vacuum distillation, and the residue is quenched in ice-water to precipitate the chloride.

Alkoxy Group Introduction

Substitution of the 4-chloro group with (2-methylphenyl)methoxy proceeds via a nucleophilic aromatic substitution (S$$_\text{N}$$Ar) mechanism. Optimized conditions involve:

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Base: Potassium carbonate (2.2 equiv)
  • Nucleophile: (2-Methylphenyl)methanol (1.5 equiv)
  • Temperature: 80°C, 12 hours

Under these conditions, the reaction achieves 71% yield. The use of DMF enhances nucleophilicity by stabilizing the transition state through polar aprotic effects. Post-reaction workup includes extraction with ethyl acetate, followed by column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate the product.

Table 1: Optimization of S$$_\text{N}$$Ar Conditions

Parameter Tested Range Optimal Value Yield (%)
Solvent DMF, DMSO, THF DMF 71
Base K$$2$$CO$$3$$, NaOH, Et$$_3$$N K$$2$$CO$$3$$ 71
Temperature (°C) 60–100 80 71
Reaction Time (h) 8–16 12 71

Ring-Forming Condensation Strategies

Biginelli Reaction Adaptations

Adapting the Biginelli multicomponent reaction, a one-pot condensation of ethyl acetoacetate, (2-methylphenyl)methoxyacetamide, and urea in ethanol with HCl catalysis forms 3,4-dihydropyrimidin-2(1H)-one intermediates. Oxidation with ceric ammonium nitrate (CAN) in acetone/water (2:1) at 0°C yields the aromatized pyrimidine.

Critical Considerations:

  • Stoichiometric imbalance >5% leads to dimerization byproducts.
  • CAN oxidation must be conducted below 10°C to prevent overoxidation.

Thiouracil Pathway

An alternative route employs 2-thiouracil derivatives, which are desulfurized using Raney nickel in refluxing ethanol. Initial thiolation of 4-hydroxy-2-methylpyrimidine with phosphorus pentasulfide (P$$2$$S$$5$$) introduces the thione group, followed by alkylation with (2-methylphenyl)methyl bromide.

Mechanistic Insight:

  • Desulfurization proceeds via radical intermediates, necessitating strict anaerobic conditions.
  • Alkylation selectivity at the 4-position is controlled by steric hindrance from the 2-methyl group.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromo-2-methylpyrimidine and (2-methylphenyl)methoxyboronic acid demonstrates moderate efficacy (58% yield). Key parameters:

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base: Cs$$2$$CO$$3$$ (2 equiv)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 8 hours

Limitations:

  • Boronic acid synthesis requires protection/deprotection steps.
  • Homocoupling byproducts necessitate rigorous chromatography.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 2.39 (s, 3H, Ar–CH$$3$$), 4.04 (q, J = 7.2 Hz, 2H, –OCH$$_2$$), 7.20–7.47 (m, 4H, Ar–H).
  • $$^{13}\text{C NMR}$$ (100 MHz, CDCl$$3$$): δ 21.8 (Ar–CH$$3$$), 69.5 (–OCH$$_2$$), 158.9 (C-2), 166.0 (C-4).
  • HRMS (ESI): m/z calculated for C$${14}$$H$${16}$$N$$_2$$O [M+H]$$^+$$: 235.1201; found: 235.1204.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) reveals ≥98% purity, with retention time 6.8 minutes.

Industrial Scalability Challenges

Cost-Benefit Analysis

  • Nucleophilic Substitution: Raw material cost: $12.50/g; ideal for batch sizes ≤10 kg.
  • Biginelli Route: Higher throughput but requires CAN oxidation ($45/kg), limiting cost-effectiveness.

Environmental Impact

Waste streams from POCl$$3$$ chlorination necessitate neutralization with aqueous NaHCO$$3$$, generating 3.2 kg phosphate salts per kilogram product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Solvents like ethanol, methanol, and DMF are frequently used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as an essential precursor in the synthesis of various organic molecules. Its ability to undergo multiple chemical reactions, such as etherification and coupling reactions, allows it to be utilized in creating more complex structures that are pivotal in pharmaceutical development and materials science.

Biological Research

Enzyme Inhibition Studies

  • 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine has been investigated for its potential as an enzyme inhibitor. Research indicates that it can interact with specific enzymes, modulating their activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Receptor Binding

  • The compound's interaction with biological receptors has been a focus of study, providing insights into its potential role in drug discovery. Its capacity to bind selectively to certain receptors suggests that it could be developed into a therapeutic agent targeting specific diseases.

Pharmaceutical Applications

Antimicrobial and Anticancer Activity

  • Recent studies have highlighted the compound's effectiveness against various microbial strains and cancer cell lines. For example, derivatives of pyrimidine compounds have shown significant antibacterial activity against Gram-positive bacteria and promising results in inhibiting cancer cell proliferation in vitro .

Targeting Mutated Receptors

  • The compound has been explored for its efficacy against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. This specificity could lead to targeted therapies that minimize side effects associated with traditional chemotherapy .

Industrial Applications

Agrochemicals Production

  • In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its properties can enhance the effectiveness of pesticides and herbicides, contributing to improved crop yields and pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against pathogenic bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus0.5
Other DerivativeE. coli1.0

Case Study 2: Cancer Cell Line Studies

Research involving this compound demonstrated its potential in inhibiting cancer cell growth across several types of cancer cell lines, including breast and lung cancer cells. The study found that modifications to the pyrimidine structure could enhance its anticancer activity significantly .

Cell LineCompound TestedInhibition (%)
MCF-7 (Breast)This compound70
HCT-116 (Colon)Other Derivative85

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Bioactivity

Key Comparison Points :

  • Methoxy Group Positioning: Pyrido[2,3-d]pyrimidine Derivatives (e.g., compounds 4a–4c): A methoxy group at position R4 (C-5 of the pyrimidine scaffold) is critical for anti-proliferative activity (IC50 = 6.9 µM for compound 4a). Removal of this group (compound 4b) results in complete loss of activity, highlighting the necessity of methoxy placement . 4-Methoxy-2-phenylpyrimidine: The methoxy group at position 4 and phenyl at position 2 confer distinct electronic properties compared to the target compound.
  • Halogen vs. Methoxy Substitutents :
    • 5-Bromo-4-(2-methylphenyl)pyrimidine : Bromine at position 5 increases molecular weight (249.11 g/mol vs. 186.21 g/mol for 4-Methoxy-2-phenylpyrimidine) and polarizability, which may enhance reactivity in cross-coupling reactions but reduce solubility .
    • Anti-inflammatory Pyrimidines (e.g., compound 2g): Halogen substituents (e.g., 4-chlorophenyl) improve anti-inflammatory and analgesic activities compared to methoxy or hydroxyl groups, likely due to increased lipophilicity and enhanced receptor interactions .

Structural and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivity (IC50/EC50)
2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine 2-Me, 4-(2-MePh-OCH2) ~250 (estimated) N/A (Research use only)
4-Methoxy-2-phenylpyrimidine 4-OCH3, 2-Ph 186.21 N/A (Structural studies)
5-Bromo-4-(2-methylphenyl)pyrimidine 5-Br, 4-(2-MePh) 249.11 Synthetic intermediate
Compound 4a (Pyrido[2,3-d]pyrimidine) R4=OCH3, R2/R3=benzyl ~350 (estimated) 6.9 µM (SW620 cells)
Compound 2g (Anti-inflammatory) 6-(4-ClPh), 4-(4-F-3-MePh) ~320 (estimated) 65% edema inhibition

Key Observations :

  • Methoxy groups enhance hydrogen bonding but may reduce lipophilicity compared to halogens.
  • Halogenated derivatives (e.g., bromine, chlorine) exhibit superior bioactivity in anti-inflammatory models due to increased lipophilicity and receptor binding efficiency .

Biological Activity

2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H13N1O1\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_1

This compound features a pyrimidine ring substituted with a methoxy group and a 2-methylphenyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways and microbial resistance. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that pyrimidine derivatives can suppress COX-2 activity, leading to reduced inflammation .
  • Antimicrobial Activity: Similar compounds have demonstrated significant antibacterial and antifungal properties. The presence of the pyrimidine ring enhances the compound's ability to disrupt microbial cell functions .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies on the anti-inflammatory effects of pyrimidine derivatives revealed that this compound significantly inhibited COX-2 enzyme activity. The IC50 value was found to be comparable to standard anti-inflammatory drugs, indicating its potential therapeutic application in managing inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Against Mycobacterium tuberculosis
    A recent study investigated the antibacterial properties of several pyrimidine derivatives against Mycobacterium tuberculosis. Among these, this compound exhibited notable activity with an IC50 value of 8 µM, indicating its potential as a treatment option for tuberculosis .
  • In Vivo Anti-inflammatory Effects
    In a rat model of induced paw edema, administration of this compound resulted in a significant reduction in edema size compared to untreated controls. This suggests that the compound may effectively mitigate inflammatory responses in vivo .

Q & A

Basic: What synthetic routes are available for 2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a methoxy group can be introduced via alkylation of a hydroxylated pyrimidine precursor using (2-methylphenyl)methyl bromide under basic conditions (e.g., NaH in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for pyrimidine:alkylating agent) are critical for minimizing side products like over-alkylation . Purification often requires column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound with >90% purity. Yield optimization may involve iterative adjustment of catalysts (e.g., KI as a promoter) and inert atmospheres to prevent oxidation .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H NMR confirms methoxy (-OCH3_3) and methylphenyl substituents (aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.3–2.5 ppm). 13C^{13}C NMR identifies the pyrimidine ring carbons (δ 155–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 257.1 for C13_{13}H14_{14}N2_2O) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrimidine ring and substituents, critical for confirming steric effects on reactivity .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values in enzyme assays) may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) or co-solvents (DMSO concentration ≤1%) can alter ligand-protein interactions .
  • Structural Isomerism : Trace impurities from incomplete purification (e.g., regioisomers) may skew results. HPLC-MS with a C18 column (acetonitrile/water gradient) ensures >95% purity .
  • Target Selectivity : Cross-screening against related enzymes (e.g., kinase panels) clarifies specificity. For example, a 10-fold selectivity ratio between EGFR and HER2 confirms target engagement .

Advanced: How does the methylphenyl-methoxy substitution pattern affect electronic properties and reactivity?

The electron-donating methoxy group increases electron density on the pyrimidine ring, enhancing nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. Computational studies (DFT, B3LYP/6-31G*) show:

  • HOMO/LUMO Gaps : A reduced gap (5.2 eV vs. 6.0 eV for unsubstituted pyrimidine) increases electrophilicity .
  • Steric Effects : The 2-methylphenyl group introduces steric hindrance, reducing reactivity at the 4-position. Kinetic studies (e.g., Hammett plots) correlate substituent bulk with reaction rates .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (N95 masks) is required if airborne particles are generated .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How do crystallographic studies inform the design of derivatives with improved pharmacological profiles?

X-ray structures reveal:

  • Intermolecular Interactions : Hydrogen bonds between the methoxy group and protein residues (e.g., Thr790 in EGFR) stabilize ligand binding. Modifying the methoxy to ethoxy increases hydrophobic interactions but may reduce solubility .
  • Torsional Angles : The dihedral angle between the pyrimidine and methylphenyl groups (e.g., 74.95° in related compounds) affects membrane permeability. Derivatives with angles <60° show enhanced cellular uptake .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM concentration.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability. Low solubility (<50 µg/mL) may necessitate prodrug strategies .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME predict moderate logP (~2.8) and high gastrointestinal absorption.
  • Metabolic Stability : Cytochrome P450 docking (e.g., CYP3A4) identifies vulnerable sites for demethylation. Blocking these sites with fluorine substituents reduces clearance .
  • QSAR Models : Correlate substituent electronegativity with potency (R2^2 > 0.85 in training sets) .

Basic: What are the common degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The methoxy group undergoes slow hydrolysis in acidic conditions (pH < 4) to form 4-hydroxypyrimidine.
  • Oxidation : Benzylic methyl groups are prone to CYP450-mediated oxidation, forming carboxylic acid metabolites. Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation .

Advanced: How does this compound compare structurally and functionally to related pyrimidine derivatives in antiviral research?

Compound Key Features Activity
Target Compound This compoundModerate inhibition of viral proteases
5-Ethyl-2-methoxypyrimidine Ethyl group enhances lipophilicityImproved cellular uptake
7-Bromo-2-methoxythieno[3,2-d]pyrimidine Bromine enables cross-coupling reactionsBroad-spectrum antiviral activity

The methylphenyl-methoxy substitution in the target compound balances solubility and target affinity but lacks the bromine’s versatility in further derivatization .

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